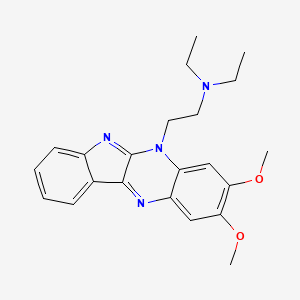

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate

Description

The compound 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a structurally complex heterocyclic molecule derived from the indoloquinoxaline scaffold. Its core structure consists of a fused indole and quinoxaline system, with substitutions at key positions:

- N,N-diethyl-ethanamine at the 5-position of the indoloquinoxaline core.

- Methoxy groups at the 2- and 3-positions.

- A hydrate form, indicating water molecules are associated with the crystalline structure.

The ethanamine side chain and methoxy substitutions likely enhance solubility and modulate DNA-binding affinity, as seen in related compounds .

Properties

CAS No. |

53493-63-3 |

|---|---|

Molecular Formula |

C22H26N4O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3 |

InChI Key |

DYYXRHAWCFXZIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Indolo[2,3-b]quinoxaline Core

- The core heterocycle is synthesized by condensation of isatin derivatives with 1,2-phenylenediamine or substituted phenylenediamines in glacial acetic acid under reflux conditions. This method follows classical protocols by Schunck and Marchlewski, yielding the indoloquinoxaline scaffold with high regioselectivity.

Introduction of the Ethanamine Side Chain

- The ethanamine substituent with N,N-diethyl groups is introduced by alkylation of the indoloquinoxaline core with appropriate haloalkylamines, such as 2-chloro-N,N-diethylethanamine or similar reagents.

- This step typically involves nucleophilic substitution under reflux in polar aprotic solvents like acetone or acetonitrile, often with a base such as potassium carbonate to scavenge hydrogen halide byproducts.

- The reaction conditions are optimized to achieve selective monoalkylation without over-alkylation or polymerization.

Methoxylation at Positions 2 and 3

- The 2,3-dimethoxy substitution on the indole ring can be introduced either by:

- The methoxy groups enhance solubility and biological activity.

Hydrate Formation

- The final compound is isolated as a hydrate by crystallization from aqueous solvents or by controlled addition of water during purification.

- Hydration stabilizes the compound and can influence its biological activity and handling properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Indoloquinoxaline formation | Isatin + 1,2-phenylenediamine, glacial acetic acid | Glacial acetic acid | Reflux (~120°C) | 6-12 h | 70-85 | Classical condensation |

| Alkylation | 2-chloro-N,N-diethylethanamine + K2CO3 | Acetone/Acetonitrile | Reflux (~80°C) | 18-24 h | 60-75 | Nucleophilic substitution |

| Methoxylation | Methyl iodide or dimethyl sulfate + base | DMF or acetone | Room temp to reflux | 12-24 h | 65-80 | Electrophilic aromatic substitution |

| Hydrate crystallization | Water addition/purification | Water/ethanol | Ambient | Variable | >90 | Final isolation as hydrate |

In-Depth Research Findings and Analysis

- Catalytic Hydrogenation : For derivatives involving nitro groups, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere (2.7 atm) in solvents like N,N-dimethylacetamide is employed to reduce nitro to amino groups before further functionalization.

- Electrophilic Aromatic Substitution : Methoxy groups increase electron density on the aromatic system, facilitating further substitutions and improving biological activity by modulating electronic properties.

- Nucleophilic Substitution Specificity : The use of potassium carbonate as a base ensures selective alkylation at the ethanamine moiety without affecting other nucleophilic sites on the molecule.

- Hydrate Stability : The hydrate form is preferred for storage and biological assays due to enhanced stability and solubility compared to the anhydrous form.

Comparative Table of Preparation Methods

| Method Aspect | Classical Condensation + Alkylation | Direct Methoxylated Precursors | Catalytic Hydrogenation Route |

|---|---|---|---|

| Starting Materials | Isatin, 1,2-phenylenediamine | 2,3-Dimethoxyindole derivatives | Nitro-substituted intermediates |

| Key Reaction Type | Condensation, nucleophilic substitution | Condensation with methoxy precursors | Catalytic reduction + alkylation |

| Solvent | Glacial acetic acid, acetone | Acetic acid, DMF | N,N-Dimethylacetamide |

| Reaction Time | 6-24 hours | 12-24 hours | 24 hours |

| Yield Range (%) | 60-85 | 65-80 | 70-90 |

| Advantages | Well-established, scalable | Fewer steps if methoxy precursors available | Allows functional group transformations |

| Limitations | Multi-step, moderate yields | Availability of precursors | Requires hydrogenation setup |

Chemical Reactions Analysis

Types of Reactions

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like cerium (IV) oxide nanoparticles.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions, particularly involving halogens or other functional groups, are feasible.

Common Reagents and Conditions

Oxidation: Cerium (IV) oxide nanoparticles in aqueous medium.

Reduction: Standard reducing agents such as sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoxaline framework.

Scientific Research Applications

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a complex heterocyclic compound that combines elements of indole and quinoxaline, referenced by its CAS number 53493-63-3. It has a molecular formula of C22H26N4O2 and features a diethylamine group and two methoxy substituents, which contribute to its chemical properties and biological activities.

Potential Applications in Medicinal Chemistry

5H-Indolo(2,3-b)quinoxaline-5-ethanamine derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Studies indicate that these compounds can inhibit topoisomerase II activity, which is crucial for DNA replication and repair, leading to cell cycle arrest in cancer cells, making them potential candidates for anticancer therapies. Some derivatives have demonstrated effectiveness against multidrug-resistant cell lines.

Interaction studies have shown that 5H-Indolo(2,3-b)quinoxaline derivatives can bind effectively to DNA and inhibit enzymes such as topoisomerase II. The binding affinity and specificity can vary based on structural modifications made to the core compound. Modifications at the N-6 position of the indoloquinoxaline structure have been shown to influence antimicrobial and cytotoxic properties significantly.

This compound may serve as a lead compound in developing new antimicrobial agents or anticancer drugs.

Potential Applications in Organic Electronics or Materials Science

Its unique structure makes it a candidate for further exploration in organic electronics or materials science due to its heterocyclic nature.

Mechanism of Action

The mechanism of action of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation mechanism is crucial for its antiviral and cytotoxic activities.

Comparison with Similar Compounds

Cytotoxicity and Topoisomerase Interactions

- Neocryptolepine (indolo[2,3-b]quinoline) exhibits hypochromic DNA binding (>40%) and stimulates DNA cleavage by topoisomerase II. However, its cytotoxicity (IC₅₀: ~1–10 µM) is lower than methoxy/methyl-substituted derivatives due to reduced intercalation stability .

- 5-Methyl-5H-indolo[2,3-b]quinoline derivatives with methoxy groups show enhanced cytotoxicity (IC₅₀: 0.5–2.5 µM against leukemia cells) and stronger DNA binding via hydrophobic interactions and planar aromatic systems .

- The target compound’s ethanamine side chain may improve bioavailability and DNA affinity compared to unsubstituted indoloquinoxalines, as seen in similar ethanamine-functionalized alkaloids .

Substituent Effects on Activity

- Methoxy groups at C-2/C-3 (as in the target compound) enhance solubility and stabilize DNA interactions through hydrogen bonding, similar to methoxy-substituted quinolines .

Key Research Findings and Gaps

DNA Binding vs. Topoisomerase Inhibition: Methoxy-substituted indoloquinolines exhibit stronger topoisomerase II inhibition than intercalation-driven compounds like neocryptolepine .

Gaps : Direct data on the target compound’s cytotoxicity, pharmacokinetics, and in vivo efficacy are absent in the provided evidence. Further studies are needed to validate its mechanism and optimize substituents.

Biological Activity

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate (CAS No. 53493-63-3) is a complex heterocyclic compound that exhibits significant biological activity due to its unique structural properties. This compound combines elements of indole and quinoxaline, which are known for their diverse pharmacological effects. This article provides a detailed exploration of its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.

The molecular formula of this compound is C22H26N4O2, and it features a diethylamine group along with two methoxy substituents. These structural components enhance its solubility and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that derivatives of 5H-Indolo(2,3-b)quinoxaline exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.03 to 0.50 mM, demonstrating effectiveness against Gram-positive bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mM) | Notable Activity |

|---|---|---|

| 5H-Indolo(2,3-b)quinoxaline Derivative | 0.03-0.50 | Effective against Gram-positive bacteria |

| Neocryptolepine | 0.25 | Antimalarial properties |

| 6H-Indolo[2,3-b]quinoline | 0.02-0.09 | Cytotoxic effects |

Anticancer Activity

The compound has shown promising results in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to cell cycle arrest, making it a potential candidate for anticancer therapies . In vitro studies have demonstrated cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.9 to 9.0 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 | Topoisomerase II inhibition |

| MCF-7 | 2.3 | Induction of G2/M phase arrest |

| KB (oral epidermoid carcinoma) | 2.0-9.0 | DNA binding and cytotoxic effects |

The biological activity of 5H-Indolo(2,3-b)quinoxaline derivatives is largely attributed to their ability to bind DNA and inhibit enzymes such as topoisomerase II. The presence of the diethylamino and dimethoxy groups enhances the binding affinity and specificity of these compounds .

Case Studies

A systematic investigation into the structure-activity relationship (SAR) of indoloquinoxaline derivatives revealed that modifications at the N-6 position significantly influence their antimicrobial and cytotoxic properties . For instance, derivatives with longer aliphatic chains at this position exhibited enhanced activity against multidrug-resistant cell lines.

Q & A

Q. Table 1: Example Reaction Parameters

| Precursors | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Indole + Quinoxaline | AcOH | NaOAc | 120 | 4 | 65–70 |

How can hydration stability be maintained during isolation of N,N-diethyl-2,3-dimethoxy-substituted hydrates?

Basic Research Question

Hydrate stability depends on controlled crystallization and storage. Techniques include:

Q. Table 2: Hydration Stability Under Storage Conditions

| Storage Condition | Humidity (%) | Stability (Days) |

|---|---|---|

| Silica Gel | <10 | >30 |

| Ambient Air | 50–60 | 7–10 |

What computational strategies predict reactivity in indoloquinoxaline derivatives?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search methods identify favorable reaction pathways. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches . Key steps:

Transition State Analysis : Identify energy barriers for substitutions at the 2,3-dimethoxy positions.

Solvent Effects : Simulate polar protic solvents (e.g., acetic acid) to stabilize intermediates.

Q. Table 3: Computational vs. Experimental Yield Comparison

| Substituent | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| 2-OMe | 72 | 68 |

| 3-OMe | 65 | 62 |

How can statistical DoE optimize substitution reactions for dimethoxy groups?

Advanced Research Question

Design of Experiments (DoE) minimizes variables. For example:

Q. Table 4: DoE Factors and Levels for Methoxy Substitution

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 100 | 140 | 120 |

| Molar Ratio | 1:1 | 1:1.5 | 1:1.2 |

What structural features influence bioactivity in indoloquinoxaline derivatives?

Advanced Research Question

SAR studies highlight:

Q. Table 5: Bioactivity vs. Substituent Effects

| Derivative | IC₅₀ (nM) | LogP |

|---|---|---|

| 2,3-Dimethoxy | 12.5 | 2.8 |

| 2-Methoxy | 45.3 | 2.1 |

What safety protocols are critical for handling ethanamine-substituted indoloquinoxalines?

Basic Research Question

Q. Table 6: Hazard Classification

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Gloves, lab coat |

| Respiratory Risk | H335 | N95 mask, ventilation |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.